Reparixin Exhibits Unmatched CXCR1 Selectivity: 100-Fold Preference vs. CXCR2, Inverted Relative to Navarixin and Danirixin
Reparixin demonstrates a uniquely CXCR1-biased selectivity profile among clinical-stage CXCR1/2 antagonists. In direct functional assays, Reparixin inhibits CXCR1 activation with an IC50 of 1 nM and CXCR2 activation with an IC50 of 100 nM, yielding a 100-fold selectivity window favoring CXCR1 [1]. In contrast, Navarixin (SCH-527123) exhibits a 14-fold selectivity for CXCR2 (IC50: CXCR2 2.6 nM, CXCR1 36 nM) [2], while Danirixin (GSK1325756) displays a 78-fold CXCR2 selectivity (IC50: CXCR2 12.5 nM, CXCR1 977 nM) . This inversion of receptor subtype preference means that experimental protocols requiring selective CXCR1 blockade cannot substitute Reparixin with either Navarixin or Danirixin without fundamentally altering the pharmacological intervention.
| Evidence Dimension | Receptor subtype selectivity ratio (CXCR1 vs. CXCR2 IC50 fold difference) |
|---|---|
| Target Compound Data | IC50: CXCR1 = 1 nM, CXCR2 = 100 nM; Ratio = 100-fold CXCR1 selectivity |
| Comparator Or Baseline | Navarixin: IC50 CXCR2 = 2.6 nM, CXCR1 = 36 nM, 14-fold CXCR2 selectivity; Danirixin: IC50 CXCR2 = 12.5 nM, CXCR1 = 977 nM, 78-fold CXCR2 selectivity |
| Quantified Difference | Reparixin is 100× selective for CXCR1; Navarixin is 14× selective for CXCR2 (opposite direction); Danirixin is 78× selective for CXCR2 (opposite direction) |
| Conditions | Recombinant human CXCR1 and CXCR2 expressed in L1.2 cells; functional receptor activation assays |
Why This Matters
This inverted selectivity pattern defines the primary experimental use case: Reparixin is the preferred tool compound when CXCR1-selective blockade is required, whereas Navarixin and Danirixin are suitable for CXCR2-dominant inhibition.
- [1] Bertini R, Allegretti M, Bizzarri C, et al. Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2: prevention of reperfusion injury. Proc Natl Acad Sci USA. 2004;101(32):11791-11796. View Source
- [2] Dhayni K, Zibara K, Bennis Y, et al. Targeting CXCR1 and CXCR2 in inflammation and cancer: An overview of clinical candidates and biological insights. Pharmacol Ther. 2022. (Navarixin IC50 values: CXCR2 2.6 nM, CXCR1 36 nM) View Source
